molecular formula C8H6BrNO B8132657 4-Bromo-3h-isobenzofuran-1-ylideneamine

4-Bromo-3h-isobenzofuran-1-ylideneamine

Cat. No.: B8132657
M. Wt: 212.04 g/mol
InChI Key: BJPLXUGLINHILT-UHFFFAOYSA-N
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Description

4-Bromo-3h-isobenzofuran-1-ylideneamine is an organic compound with the molecular formula C8H6BrNO It is a yellow solid at room temperature and is known for its unique chemical structure, which includes a bromine atom attached to an isobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3h-isobenzofuran-1-ylideneamine typically involves the bromination of isobenzofuran derivatives. One common method is the reaction of isobenzofuran with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the isobenzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3h-isobenzofuran-1-ylideneamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isobenzofuran derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Bromo-3h-isobenzofuran-1-ylideneamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3h-isobenzofuran-1-ylideneamine involves its interaction with specific molecular targets and pathways. The bromine atom and the isobenzofuran ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3h-isobenzofuran-1-ylideneamine
  • 4-Fluoro-3h-isobenzofuran-1-ylideneamine
  • 4-Iodo-3h-isobenzofuran-1-ylideneamine

Uniqueness

4-Bromo-3h-isobenzofuran-1-ylideneamine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The bromine atom can influence the compound’s reactivity, making it suitable for specific synthetic and research applications .

Properties

IUPAC Name

4-bromo-3H-2-benzofuran-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPLXUGLINHILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Br)C(=N)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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